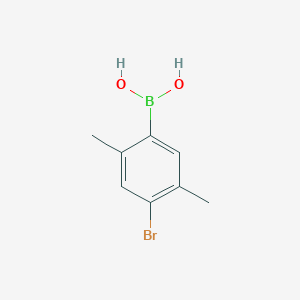

4-Bromo-2,5-dimethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVZURQKCDUKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396261 | |

| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130870-00-7 | |

| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-Bromo-2,5-dimethylphenylboronic acid

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound. It is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Properties

This compound is an organoboron compound that is a versatile intermediate in organic synthesis.[1] It is a white to off-white crystalline solid.[1] Its structure, featuring a boronic acid group, a bromine atom, and two methyl groups on a phenyl ring, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 228.88 g/mol | [1][2] |

| CAS Number | 130870-00-7 | [1][2] |

| Melting Point | 194-202 °C | [3][4] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg | [3] |

| Appearance | Solid | |

| Purity | 98% | |

| InChI | 1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | [1] |

| InChIKey | FUVZURQKCDUKIR-UHFFFAOYSA-N | |

| SMILES | Cc1cc(c(C)cc1B(O)O)Br | [1] |

Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.

| Hazard Statements | Precautionary Codes | Signal Word |

| H315, H319, H335 | P261, P305+P351+P338 | Warning |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.8 (s, 1H, Ar-H) | ~142 (Ar-C) |

| ~7.5 (s, 1H, Ar-H) | ~138 (Ar-C) |

| ~8.0 (s, 2H, B(OH)₂) | ~135 (Ar-C) |

| ~2.4 (s, 3H, CH₃) | ~132 (Ar-C-Br) |

| ~2.2 (s, 3H, CH₃) | ~130 (Ar-C) |

| ~125 (Ar-C-B) | |

| ~22 (CH₃) | |

| ~20 (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1480 | Medium-Strong | Ar C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | B-OH bend |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₈H₁₀BBrO₂ |

| Exact Mass | 227.99573 u |

| Expected [M+H]⁺ | 229.00301 |

| Expected [M-H]⁻ | 226.98845 |

Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] The efficiency of this reaction is highly dependent on parameters such as the choice of solvent and base.[5][6]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide or triflate (1.0 equivalent)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)[6]

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.[5]

-

Add the palladium catalyst to the flask.[5]

-

Evacuate and backfill the flask with an inert gas three times.[6]

-

Add the chosen solvent and degassed water (if applicable) via syringe. A typical solvent ratio is 4:1 (organic:water).[5][6]

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[5]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.[6][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6][7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6][7]

Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). To avoid the formation of boroxines (cyclic anhydrides), using a solvent like DMSO-d₆ that can disrupt hydrogen bonding is often beneficial. Transfer the solution to a 5 mm NMR tube.[9]

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

-

Spectrum Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.[9]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

-

Spectrum Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.[9]

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

A generalized workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Workflow for Synthesis and Spectroscopic Characterization

This diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound.

Caption: Workflow for synthesis and spectroscopic characterization.

References

- 1. CAS 130870-00-7: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-溴-2,5-二甲基苯硼酸 | 130870-00-7 [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylphenylboronic acid, a key organoboron compound in modern organic synthesis. It details the compound's chemical structure, physicochemical properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Formula

This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and two methyl groups.[1] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science.[1] The chemical formula for this compound is C8H10BBrO2.[1][2][]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 130870-00-7[1][2][4] |

| Molecular Formula | C8H10BBrO2[1][2][][5] |

| SMILES | Cc1cc(c(C)cc1B(O)O)Br[1][5] |

| InChI | InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3[1][5] |

| Synonyms | 4-Bromo-2,5-dimethylbenzeneboronic acid, (4-Bromo-2,5-dimethyphenyl)boronic acid[1][4] |

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid.[1] Its solubility in polar solvents like water and alcohols is a characteristic feature of boronic acids, stemming from their ability to form hydrogen bonds.[1]

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 228.88 g/mol [1][2][4] |

| Melting Point | 194-202 °C[4] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg |

| Purity | Typically ≥98% |

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application for this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a fundamental method for forming carbon-carbon bonds, particularly for synthesizing complex biaryl structures that are often scaffolds for pharmacologically active molecules.[6] The efficiency of the Suzuki coupling is significantly influenced by the choice of base, solvent, and catalyst system.[6][7]

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid like this compound. This procedure is based on established methods for similar substrates.[7][8]

Materials:

-

Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)[7]

-

Base (e.g., K₃PO₄) (3.0 mmol, 3.0 equiv)[7]

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) (10 mL)[7]

Procedure:

-

Preparation: To a round-bottom or Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.[7]

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7][8]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[7][8]

-

Reaction: Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.[7] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[7][8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7][8] The resulting crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[7][8]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. CAS 130870-00-7: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. PubChemLite - this compound (C8H10BBrO2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

4-Bromo-2,5-dimethylphenylboronic acid CAS number 130870-00-7

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid (CAS: 130870-00-7)

Introduction

This compound is an organoboron compound with the chemical formula C₈H₁₀BBrO₂.[1] It serves as a crucial building block and intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex molecules like biaryls, which are common motifs in pharmaceutical compounds.[1][2] The presence of a bromine atom allows for subsequent functionalization, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, impacting its reactivity.[1] This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and applications for researchers and drug development professionals.

Physicochemical and Safety Data

The compound is typically a white to off-white solid.[1] Key quantitative data and safety information are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 130870-00-7 | [3] |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][3] |

| Molecular Weight | 228.88 g/mol | [1][3] |

| Melting Point | 194-202 °C | [4] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg | [4] |

| Appearance | White to off-white solid | [1][4] |

| Purity | ≥98% | |

| InChI Key | FUVZURQKCDUKIR-UHFFFAOYSA-N | |

| SMILES | Cc1cc(c(C)cc1B(O)O)Br | [1] |

| pKa | 8.44 ± 0.58 (Predicted) |[4] |

Table 2: GHS Safety Information

| Category | Information |

|---|---|

| Signal Word | Warning |

| Pictogram | GHS07 (Harmful) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source:

Synthesis and Purification

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Synthetic Pathway via Grignard Reaction

A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-dibromo-2,5-dimethylbenzene.

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from common methods for arylboronic acid synthesis.[5][7][8][9]

-

Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings.

-

Grignard Formation: Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is consumed.

-

Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C.

-

Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the low temperature to prevent multiple additions.[5] Allow the mixture to warm slowly to room temperature and stir for several hours.

-

Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2).[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.[10][11] Recrystallization is often the most effective method.[12][13]

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude boronic acid in a minimum amount of a hot solvent. Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water mixtures.[12]

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Caption: General workflow for synthesis, purification, and analysis.

Spectroscopic Characterization

While experimentally verified spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with similar compounds.[14]

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak as an internal standard.[14]

-

-

FT-IR Spectroscopy:

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0 | Singlet | 2H | B(OH )₂ |

| ~ 7.5 | Singlet | 1H | Ar-H (proton between B(OH)₂ and methyl) |

| ~ 7.2 | Singlet | 1H | Ar-H (proton between Br and methyl) |

| ~ 2.4 | Singlet | 3H | Ar-CH ₃ |

| ~ 2.2 | Singlet | 3H | Ar-CH ₃ |

Note: Predicted shifts are estimates and may vary.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 140-142 | Ar-C -Br |

| ~ 138-140 | Ar-C -CH₃ |

| ~ 135-137 | Ar-C -CH₃ |

| ~ 132-134 | Ar-C H |

| ~ 130-132 | Ar-C H |

| ~ 125-130 | Ar-C -B (often broad or not observed) |

| ~ 20-22 | Ar-C H₃ |

| ~ 18-20 | Ar-C H₃ |

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~ 3500-3200 (broad) | O-H stretch (boronic acid) |

| ~ 3050-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (methyl) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1380-1320 | B-O stretch |

| ~ 1100-1000 | C-B stretch |

| ~ 600-500 | C-Br stretch |

Note: Predicted absorptions are estimates and may vary.

Applications in Organic Synthesis

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl halide partner.[16][17]

-

Flask Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(PPh₃)₄ at 3 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos).[16][17]

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[17]

-

Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1), via syringe.[16][17]

-

Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[16][17]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

References

- 1. CAS 130870-00-7: this compound [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. 4-溴-2,5-二甲基苯硼酸 | 130870-00-7 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. escholarship.org [escholarship.org]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

4-Bromo-2,5-dimethylphenylboronic acid molecular weight and mass

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a key building block in organic synthesis. Particular focus is given to its physicochemical properties and its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Core Physicochemical Data

This compound is an organoboron compound valued for its role in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.[1] Its molecular structure, featuring a bromine atom and two methyl groups on the phenyl ring, influences its reactivity and makes it a versatile reagent in medicinal chemistry and materials science.[1]

A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BBrO₂ | [2][3][4] |

| Molecular Weight | 228.88 g/mol | [1][2][3][4] |

| Exact Mass | 227.99572 u | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 194-202 °C | |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg | |

| CAS Number | 130870-00-7 | [2] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl molecules. This reaction is fundamental in drug discovery and development for creating novel molecular scaffolds.

The general scheme for a Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an aryl or vinyl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Phosphate [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Reaction: The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

The workflow for this experimental protocol is illustrated in the diagram below.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

The catalytic cycle is depicted in the following diagram.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, and expected solubility and stability characteristics of 4-Bromo-2,5-dimethylphenylboronic acid. While specific quantitative experimental data for this compound is not extensively available in published literature, this guide consolidates information on its physical properties and draws upon the well-established chemistry of arylboronic acids to provide a robust framework for its use in research and development. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability parameters for their specific applications.

Core Properties of this compound

This compound is an organoboron compound that serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex organic molecules makes it a valuable building block in medicinal chemistry and materials science.[1]

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

| Property | Value | Source |

| CAS Number | 130870-00-7 | [2] |

| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |

| Molecular Weight | 228.88 g/mol | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [1][5] |

| Melting Point | 194-202 °C | [2][6] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg (Predicted) | [2][5] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [5] |

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Harmful) |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich[2].

Solubility Profile

-

High Solubility: Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone), and Alcohols (e.g., Methanol, Ethanol).[7][8] The ability to form hydrogen bonds with these solvents enhances solubility.[1]

-

Low Solubility: Apolar solvents such as hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane).[7][8]

-

Water: While boronic acids can form hydrogen bonds with water, their overall solubility is variable and often low, influenced by the hydrophobicity of the aryl ring.[1] The presence of methyl and bromo substituents on the phenyl ring of this compound likely limits its aqueous solubility.

The esterification of boronic acids, for instance by forming a pinacol ester, generally increases their solubility in less polar organic solvents.[7][8][9]

This protocol allows for the experimental determination of the solubility of this compound in various solvents at different temperatures. The method is based on observing the temperature at which a solid-liquid equilibrium is achieved in a solution of known concentration.[7][10]

Materials:

-

This compound

-

High-purity organic solvents

-

Glass test tube with a magnetic stirrer

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated digital thermometer

-

Luminance probe or laser and photodetector to observe turbidity

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass test tube to prepare a mixture of a known mole fraction.

-

Initial Dissolution: Place the test tube in the temperature bath and heat the mixture while stirring until the solid completely dissolves, resulting in a clear solution.

-

Crystallization: Allow the solution to cool slowly with continuous stirring. Record the temperature at which turbidity (crystallization) is first observed.

-

Equilibrium Measurement: Gently heat the turbid solution at a controlled, slow rate (e.g., 0.1-0.2 °C/min). Record the temperature at which the last solid particles disappear. This temperature represents the solid-liquid equilibrium for the prepared mole fraction.[11]

-

Data Collection: Repeat steps 1-4 with different mole fractions to construct a solubility curve (temperature vs. mole fraction).

Stability Considerations

Boronic acids are known to be sensitive to certain conditions, which can lead to degradation. Understanding these stability liabilities is crucial for storage, reaction optimization, and ensuring the purity of synthetic products.

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[12] For this compound, this results in the formation of 1-bromo-2,5-dimethylbenzene. This process is often promoted by:

-

Basic conditions (high pH): Necessary for many cross-coupling reactions, but can accelerate protodeboronation.[13]

-

Elevated temperatures: Increases the rate of decomposition.[13]

-

Presence of water: Can act as a proton source.[13]

-

Inefficient catalyst systems: If the desired reaction is slow, the competing protodeboronation can become more significant.[13]

-

-

Oxidation: The boron center is susceptible to oxidation, which can be influenced by exposure to air and oxidizing agents.[12] Proper storage under an inert atmosphere is recommended.

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines.[10] This is a reversible equilibrium that is dependent on the presence of water.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[12]

-

Formation of Boronate Esters: Conversion to a boronate ester, such as a pinacol ester, significantly enhances stability, making the compound easier to handle, purify, and store for long periods.[14][15] These esters often serve as "slow-release" sources of the more reactive boronic acid under specific reaction conditions.[14][16]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time under various stress conditions.[12]

Objective: To quantify the amount of this compound and its key degradants (e.g., protodeboronation product) over time under specific stress conditions (e.g., elevated temperature, different pH).

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products. A typical mobile phase could be a gradient of acetonitrile and water/methanol.

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions:

-

Thermal: Store at elevated temperatures (e.g., 40°C, 60°C).

-

pH: Adjust the pH by adding acid (e.g., HCl) or base (e.g., NaOH) to create aqueous/organic mixtures.

-

Oxidative: Add a dilute solution of an oxidizing agent (e.g., H₂O₂).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench the degradation if necessary, and dilute to a suitable concentration for analysis.

-

HPLC Analysis: Inject the samples onto the HPLC system.

-

Data Analysis: Calculate the percentage of the remaining this compound and the formation of major degradants at each time point by comparing peak areas to the initial (T=0) sample.

Applications in Drug Development

Boronic acids are crucial functional groups in medicinal chemistry.[17][18] The boronic acid moiety can act as a transition-state analogue inhibitor of serine proteases, forming a reversible covalent bond with the catalytic serine residue.[18] this compound serves as a key building block for synthesizing more complex molecules that may possess biological activity. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The methyl groups influence the steric and electronic properties of the molecule, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties of a final drug candidate.[19]

References

- 1. CAS 130870-00-7: this compound [cymitquimica.com]

- 2. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. parchem.com [parchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CAS 1451391-45-9: B-(4-Bromo-3,5-dimethylphenyl)boronic ac… [cymitquimica.com]

Technical Guide: Safe Handling and Properties of 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental considerations for 4-Bromo-2,5-dimethylphenylboronic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10BBrO2 | Sigma-Aldrich |

| Molecular Weight | 228.88 g/mol | Sigma-Aldrich |

| Melting Point | 194-202 °C | Sigma-Aldrich[1] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg | Sigma-Aldrich[1] |

| Appearance | White to off-white solid | Echemi |

| Purity | >95% - 98% | Boron Molecular, Sigma-Aldrich[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation.[1] | GHS07 (Harmful) | Warning[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | GHS07 (Harmful) | Warning[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] | GHS07 (Harmful) | Warning[1] |

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Note: This is not an exhaustive list of precautionary statements. Always refer to the full Safety Data Sheet (SDS) before use.

Experimental Protocols and Handling

Given the hazardous nature of this compound, meticulous handling procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles or a face shield. | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2] |

| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of irritating dust.[2] |

General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoiding Dust: Minimize the generation of dust.

-

Hygiene: Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

Spill Management

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Waste Disposal: All spill cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

Disposal

This compound and its containers must be disposed of as hazardous waste.[6] Do not dispose of it down the drain.[6] All disposal must be in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from acquisition to disposal.

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the SDS and your institution's safety protocols before handling any chemical.

References

The Promising Biological Landscape of 4-Bromo-2,5-dimethylphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is a versatile chemical intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. While direct studies on the biological activities of its immediate derivatives are not extensively documented, its role as a precursor in the synthesis of complex organic molecules opens a gateway to a wide array of pharmacologically active compounds. This technical guide explores the potential biological activities of derivatives synthesized from this compound, focusing on classes of compounds with established significance in medicinal chemistry, particularly in oncology. We will delve into the anticancer properties of carbazole and biphenyl derivatives, which can be readily synthesized using this boronic acid, and provide an overview of the experimental protocols for their evaluation.

Synthetic Utility of this compound

The primary utility of this compound in drug discovery lies in its ability to participate in Suzuki-Miyaura coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, leading to the synthesis of substituted biphenyls. These biphenyls can then be further modified to create more complex heterocyclic structures, such as carbazoles, which are known to possess significant biological activities.

Potential Biological Activities of Derivatives

Anticancer Activity of Carbazole Derivatives

Carbazole alkaloids and their synthetic derivatives are a well-established class of anticancer agents. The incorporation of the 2,5-dimethylphenyl moiety via synthesis from this compound can lead to novel carbazole structures with potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Many carbazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

A series of novel N-substituted carbazole imidazolium salt derivatives have demonstrated significant cytotoxic activity against several human tumor cell lines.[1] For instance, compound 61 , which features a 5,6-dimethyl-benzimidazole ring and a 2-bromobenzyl substituent, exhibited potent inhibitory activities against HL-60, SMMC-7721, MCF-7, and SW480 cell lines with IC50 values ranging from 0.51 to 2.48 μM.[1] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in SMMC-7721 cells.[1]

Another study on carbazole derivatives showed that compound 14a had high inhibitory activities on 7901 (gastric adenocarcinoma) and A875 (human melanoma) cancer cells, with IC50 values of 11.8 ± 1.26 and 9.77 ± 8.32 μM, respectively.[2]

Quantitative Data on Anticancer Activity of Carbazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 61 | HL-60 | 0.51 | [1] |

| SMMC-7721 | 2.48 | [1] | |

| MCF-7 | 1.23 | [1] | |

| SW480 | 1.85 | [1] | |

| 14a | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [2] |

| A875 (human melanoma) | 9.77 ± 8.32 | [2] |

Broad-Spectrum Biological Activities of Biphenyl Derivatives

Biphenyl derivatives, the direct products of Suzuki coupling with this compound, are known to exhibit a wide range of biological activities. These include antimicrobial, anti-diabetic, antioxidant, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the biphenyl scaffold.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the in vitro evaluation of the anticancer activity of newly synthesized compounds.

Protocol 1: Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), should be used for initial screening.

-

Culture Medium: Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Signaling Pathway Visualization

The induction of apoptosis is a key mechanism for many anticancer drugs. The intrinsic apoptosis pathway is often implicated.

Conclusion

This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules, particularly those with anticancer properties such as carbazole and biphenyl derivatives. The structure-activity relationships of these derivatives can be systematically explored through combinatorial synthesis and subsequent biological screening using the standardized protocols outlined in this guide. Further investigation into derivatives of this compound holds promise for the discovery of novel therapeutic agents.

References

The Strategic Role of 4-Bromo-2,5-dimethylphenylboronic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a robust and highly adaptable method for the construction of complex molecular architectures from readily available precursors. This technical guide delves into the specific role and applications of 4-Bromo-2,5-dimethylphenylboronic acid in medicinal chemistry, providing an in-depth analysis of its utility, experimental protocols for its application, and its potential in the development of targeted therapeutics.

The unique structural features of this compound, including the presence of a bromine atom and two methyl groups on the phenyl ring, offer medicinal chemists a valuable scaffold for molecular elaboration. The bromine atom serves as a convenient handle for introducing further diversity through subsequent cross-coupling reactions, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, which can be crucial for optimizing interactions with biological targets.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a key intermediate in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways.

Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, adorned with various substituted aryl groups that occupy adjacent hydrophobic pockets.

This compound can be utilized in the synthesis of kinase inhibitors through Suzuki-Miyaura coupling with a halogenated heterocyclic core. The 2,5-dimethylphenyl moiety can be strategically employed to probe and occupy hydrophobic regions within the kinase active site, potentially enhancing potency and selectivity. The bromine atom on this moiety provides a subsequent opportunity for further chemical modification to optimize drug-like properties.

Anti-Cancer Agents

Beyond kinase inhibitors, the biaryl scaffold accessible through the use of this compound is a common feature in other classes of anti-cancer agents. These compounds may exert their effects through various mechanisms, including the inhibition of other critical enzymes, disruption of protein-protein interactions, or intercalation with DNA. The substitution pattern of the boronic acid can be tailored to achieve the desired pharmacological profile.

Experimental Protocols

The cornerstone of utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative protocol for the coupling of this compound with a generic heteroaryl bromide.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Value |

| Reactants | |

| Heteroaryl Bromide | 1.0 mmol |

| This compound | 1.2 mmol |

| Catalyst | |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol |

| Base | |

| Base (e.g., K₂CO₃) | 2.0 mmol |

| Solvent | |

| Solvent System | 1,4-Dioxane/Water (4:1) |

| Volume | 10 mL |

| Reaction Conditions | |

| Temperature | 90 °C |

| Time | 12 h |

| Atmosphere | Inert (Nitrogen or Argon) |

Detailed Experimental Workflow

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and base (e.g., potassium carbonate, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) to the reaction mixture via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized using this compound often target key signaling pathways implicated in disease. For instance, in the context of kinase inhibitors, the resulting compounds can interfere with pathways that control cell proliferation, survival, and angiogenesis.

A common target is the receptor tyrosine kinase (RTK) signaling pathway. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This cascade ultimately leads to the activation of transcription factors that promote cell growth and division. Small molecule inhibitors can block the ATP-binding site of the RTK, preventing phosphorylation and halting the downstream signal.

Figure 2: Simplified signaling pathway illustrating the mechanism of action for a receptor tyrosine kinase inhibitor.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl-aryl structures. These motifs are central to the design of a wide range of therapeutic agents, most notably kinase inhibitors for the treatment of cancer. The strategic incorporation of the 2,5-dimethylphenyl group can be leveraged to fine-tune the pharmacological properties of a lead compound, while the bromo substituent offers a handle for further synthetic diversification. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest for novel and improved medicines. As our understanding of disease biology deepens, the strategic application of such well-defined chemical tools will undoubtedly continue to play a critical role in the future of medicinal chemistry.

Substituted Phenylboronic Acids: A Technical Guide for Drug Development

Introduction

Substituted phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). Over the past two decades, research into boronic acids has surged, leading to their increased use in medicinal chemistry and drug discovery.[1][2] The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, have positioned PBAs as versatile tools in developing targeted therapies, advanced drug delivery systems, and sensitive biosensors.[3][4]

The incorporation of a boronic acid group can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[1][2][5] This has led to the U.S. Food and Drug Administration (FDA) approving five boronic acid-containing drugs, with several others in clinical trials.[1][2][5] PBAs have shown significant promise as anticancer agents, enzyme inhibitors, and components of stimuli-responsive systems.[6][7][8] This guide provides a comprehensive technical overview of the synthesis, applications, and experimental evaluation of substituted phenylboronic acids for researchers, scientists, and drug development professionals.

Synthesis of Substituted Phenylboronic Acids

The preparation of PBA derivatives is well-established, with several reliable synthetic routes available.[6][9] The most common methods involve the reaction of organometallic reagents with borate esters or palladium-catalyzed cross-coupling reactions.

Grignard Reaction Method

One of the most prevalent methods for synthesizing phenylboronic acid involves the use of a Grignard reagent.[10][11] The process begins with the formation of phenylmagnesium bromide, which then reacts with a trialkyl borate (like trimethyl borate) to form a boronic ester. This ester is subsequently hydrolyzed to yield the final phenylboronic acid product.[10][11] The reaction conditions, such as temperature, reaction time, and molar ratio of reactants, are crucial factors that influence the yield.[12]

Caption: General workflow for PBA synthesis via the Grignard method.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for creating carbon-carbon bonds.[13] This palladium-catalyzed reaction couples a boronic acid with an organohalide.[10] While typically used to couple a PBA with another molecule, it can also be employed to synthesize more complex, substituted biaryl boronic acids by reacting a di-haloaryl compound with a diboronyl reagent.[11][14] The reaction's efficiency is dependent on the choice of catalyst, base, and solvent system.[13][15]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Development and Research

The unique properties of PBAs make them suitable for a wide range of biomedical applications, from cancer therapy to diagnostics.[3][7]

Cancer Therapy and Targeting

PBAs have emerged as promising agents in cancer therapy due to their ability to selectively bind with sialic acid (SA), a sugar that is often overexpressed on the surface of cancer cells.[7][16] This interaction allows for the targeted delivery of therapeutic agents to tumor sites, increasing efficacy while minimizing side effects on healthy tissues.[7][16] This targeting strategy has been successfully used in various drug delivery systems, including nanoparticles and micelles, to deliver chemotherapeutics like doxorubicin.[7][16]

Furthermore, some PBA derivatives exhibit intrinsic antitumor properties. They have been shown to inhibit cancer cell migration and reduce cell viability, making them potential anti-metastatic and anti-proliferative agents.[7][17][18]

Caption: PBA-based systems target sialic acid on cancer cells.

Enzyme Inhibition

Boronic acids are effective reversible covalent inhibitors for many enzymes, particularly serine proteases.[19] The boron atom acts as a Lewis acid, accepting a pair of electrons from a nucleophilic residue (like serine) in the enzyme's active site to form a stable tetrahedral intermediate. This mechanism has been exploited to design highly potent inhibitors for various therapeutic targets. For example, bortezomib (Velcade®) and ixazomib (Ninlaro®) are proteasome inhibitors used to treat multiple myeloma.[5] Other PBA derivatives have been developed as inhibitors for enzymes like HIV-1 protease and β-lactamases, addressing viral infections and antibiotic resistance, respectively.[20][21][22]

Stimuli-Responsive Drug Delivery

The ability of PBAs to interact with diols is highly dependent on pH. This property has been harnessed to create intelligent drug delivery systems that release their payload in response to specific physiological conditions.[23]

-

pH-Responsive Systems: In the acidic microenvironment of tumors, the binding affinity between PBA and diols changes, which can trigger the disassembly of a nanoparticle carrier and release the encapsulated drug.[23]

-

Glucose-Responsive Systems: PBAs can bind to glucose, a polyol. This has led to the development of "smart" insulin delivery systems. These systems are designed to release insulin only when blood glucose levels are high, mimicking the function of a healthy pancreas.[8][10][24]

Biosensing

The specific and reversible binding of PBAs to carbohydrates makes them excellent recognition elements in biosensors.[25] They have been widely used to develop sensors for detecting glucose, glycoproteins, and other biologically important diol-containing molecules.[10][25] These sensors often rely on fluorescence or electrochemical signals that change upon the binding of the target analyte to the PBA moiety.[25][26]

Quantitative Data Summary

The following tables summarize key quantitative data for substituted phenylboronic acids from various studies, including cytotoxicity, enzyme inhibition, and in vivo toxicity.

Table 1: In Vitro Cytotoxicity of Phenylboronic Acid Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Phenylboronic Acid (PBA) | 4T1 (Mouse Mammary Adenocarcinoma) | Not Specified | Viability | Dose-dependent reduction | [17] |

| Phenylboronic Acid (PBA) | SCCVII (Mouse Squamous Cell Carcinoma) | Not Specified | Viability | Dose-dependent reduction | [17] |

| 2-formyl phenylboronic acid | L929 (Fibroblast) | WST-8 | Viability | >84% viability at 3.90-31.25 µg/ml | [27] |

| 3-chloro phenylboronic acid | L929 (Fibroblast) | WST-8 | Viability | >64% viability at 3.90-250 µg/ml | [27] |

| Boronic Acid Derivative 35 | SCC-25 (Head and Neck Cancer) | Not Specified | IC₅₀ | 45.01 µM | [28] |

| Boronic Acid Derivative 35 | NOK-si (Normal Oral Keratinocytes) | Not Specified | IC₅₀ | 220.7 µM | [28] |

Table 2: Enzyme Inhibition by Phenylboronic Acid Derivatives

| Inhibitor | Enzyme | Inhibition Type | Kᵢ / IC₅₀ | Reference |

| Phenylboronic Acid (PBA) | Chymotrypsin | Competitive | Kᵢ = 1.96 x 10⁻⁴ M (at pH 7) | [17] |

| Phenylboronic Acid Derivatives | KPC-2, GES-5 (Class A β-lactamases) | Competitive | Micromolar range | [20][21] |

| Phenylboronic Acid Derivatives | AmpC (Class C β-lactamase) | Competitive | Micromolar range | [21] |

| B-darunavir (PBA analogue) | HIV-1 Protease (Wild-Type) | Competitive | Kᵢ = 0.5 ± 0.3 pM | [29] |

| BOL-darunavir (Benzoxaborolone analogue) | HIV-1 Protease (Wild-Type) | Competitive | Kᵢ = 10 ± 2 pM | [22] |

| BOL-darunavir (Benzoxaborolone analogue) | HIV-1 Protease (D30N variant) | Competitive | Kᵢ = 7 ± 5 pM | [22] |

Table 3: In Vivo Toxicity Data

| Compound | Animal Model | Route | Endpoint | Result | Reference |

| Phenylboronic Acid (PBA) | Mice | Oral | LD₅₀ | 900 mg/kg (acute toxicity) | [17] |

| Phenylboronic Acid (PBA) | Mice | Intraperitoneal, Intra-tumoral, Per-oral | General Toxicity | Well-tolerated at 100 mg/kg | [17] |

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of PBA derivatives. Below are methodologies for key experiments.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of a biaryl compound from a substituted phenylboronic acid and an aryl bromide.

Materials:

-

Substituted Phenylboronic Acid

-

Aryl Bromide

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)

-

Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, DMF, IPA/H₂O mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst (0.01-0.05 mmol) to the flask under a positive flow of inert gas.

-

Add the degassed solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[13]

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the steps for assessing the cytotoxicity of a PBA derivative against a cancer cell line using a standard MTT assay.[27][30]

Materials:

-

Adherent cancer cell line (e.g., DU-145, SCC-25)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Substituted Phenylboronic Acid (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PBA compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO in media) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Protocol: Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency of a PBA derivative against a serine protease using a chromogenic or fluorogenic substrate.[19][21]

Materials:

-

Purified Serine Protease (e.g., Chymotrypsin, Factor XIa)

-

Chromogenic or Fluorogenic Substrate specific to the enzyme

-

Assay Buffer (e.g., Tris-HCl or HEPES at physiological pH)

-

PBA inhibitor (stock solution in DMSO)

-

96-well microplate (non-binding surface recommended)

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. Prepare serial dilutions of the PBA inhibitor in the assay buffer (ensure the final DMSO concentration is low, typically <1%).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing the different concentrations of the PBA inhibitor. Include controls with no inhibitor.

-

Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation by monitoring the change in absorbance or fluorescence over time.

-

Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors or Michaelis-Menten for competitive inhibition) to determine the IC₅₀ or Kᵢ value.[19]

Substituted phenylboronic acids represent a highly valuable and versatile class of compounds in modern drug discovery and chemical biology. Their unique ability to interact with diols, coupled with well-understood synthetic pathways, has enabled their application in targeted cancer therapy, enzyme inhibition, and advanced delivery systems.[1][16][19] The clinical success of boronic acid-based drugs like bortezomib validates their therapeutic potential.[5]

Future research will likely focus on designing next-generation PBA derivatives with improved metabolic stability, enhanced binding affinity, and greater selectivity for their biological targets. The development of novel boronic acid-based prodrugs and theranostic agents, which combine therapeutic action with diagnostic imaging, represents another exciting frontier.[7] As our understanding of the biological roles of glycans expands, the utility of phenylboronic acids as tools to probe and modulate these interactions will undoubtedly continue to grow, paving the way for new therapeutic interventions.

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as L" by Joshua Whited, Czharena Kay Rama et al. [engagedscholarship.csuohio.edu]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi-res.com [mdpi-res.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. mdpi.com [mdpi.com]

- 25. Phenylboronic acid derivative-modified (6,5) single-wall carbon nanotube probes for detecting glucose and hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09272A [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

A Technical Guide to 4-Bromo-2,5-dimethylphenylboronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthetic protocols, and applications of a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylphenylboronic acid, a valuable reagent for researchers, scientists, and professionals involved in drug development. This document details its commercial availability, key chemical properties, and provides adaptable experimental protocols for its application in organic synthesis, particularly in the context of creating novel therapeutic agents.

Commercial Availability and Supplier Specifications

This compound (CAS No. 130870-00-7) is readily available from a range of commercial chemical suppliers. For ease of comparison, the following table summarizes the offerings from several key vendors, highlighting typical purities and available quantities. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98%[1][2] | Varies (consult website) |

| Santa Cruz Biotechnology | For Research Use Only[3] | Varies (consult website) |

| Parchem | - | Bulk, FCL/TL/ISO Tank, Pallet, Drum/Bag[4] |

| Boron Molecular | >97%[5] | Varies (consult website) |

Physicochemical Properties

| Property | Value |

| CAS Number | 130870-00-7[3] |

| Molecular Formula | C₈H₁₀BBrO₂[3] |

| Molecular Weight | 228.88 g/mol [3] |

| Melting Point | 194-202 °C[1] |

| Boiling Point | 350.3 ± 52.0 °C at 760 mmHg[1] |

| Physical Form | Solid[1] |

| Storage Temperature | Room temperature[1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling